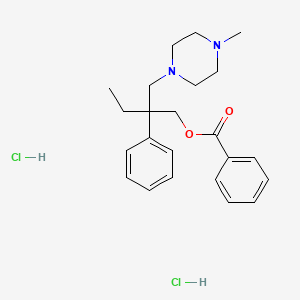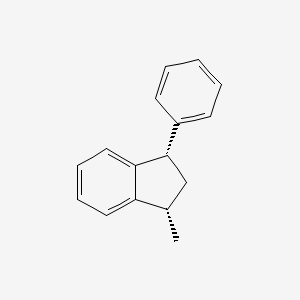![molecular formula C9H2Cl9N B15194076 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine CAS No. 13350-57-7](/img/structure/B15194076.png)
1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[43002,503,804,7]nonan-4-amine is a complex organic compound characterized by its unique pentacyclic structure and high chlorine content
Vorbereitungsmethoden
The synthesis of 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine typically involves multiple steps, starting with the formation of the pentacyclic core. This can be achieved through a series of cyclization reactions, often using chlorinated precursors. The final step involves the introduction of the amine group, which can be accomplished through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the pentacyclic structure.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of highly chlorinated organic molecules.
Biology: The compound’s stability and unique structure make it useful in studying the interactions between chlorinated compounds and biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorine-containing compounds have shown efficacy.
Industry: It is used in the development of new materials with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by interfering with protein function.
Vergleich Mit ähnlichen Verbindungen
1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine can be compared to other chlorinated pentacyclic compounds, such as:
Hexachlorocyclopentadiene: Known for its use in the synthesis of pesticides.
Octachloronaphthalene: Used in the production of flame retardants.
Decachlorobiphenyl: Studied for its environmental persistence and toxicity.
The uniqueness of 1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[43002,503,8
Eigenschaften
CAS-Nummer |
13350-57-7 |
|---|---|
Molekularformel |
C9H2Cl9N |
Molekulargewicht |
443.2 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,9,9-nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine |
InChI |
InChI=1S/C9H2Cl9N/c10-1-3(12)2(11)5(14)7(16,4(1,13)8(3,5)19)9(17,18)6(1,2)15/h19H2 |
InChI-Schlüssel |
KCRHNURXNCHJNT-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C3(C4(C1(C5(C2(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


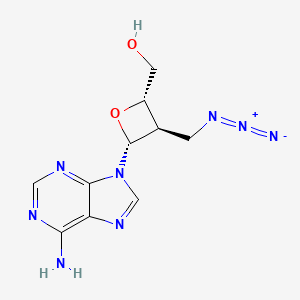
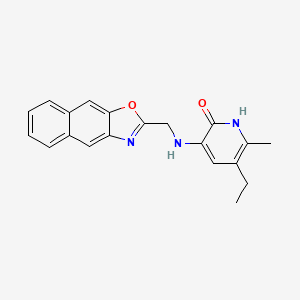
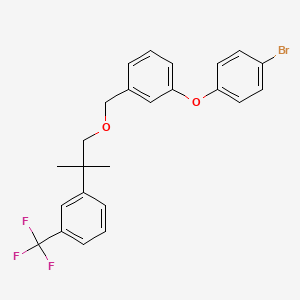
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
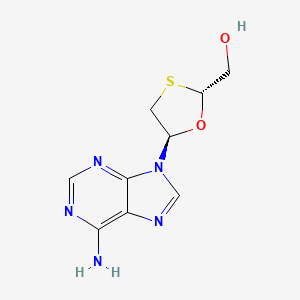



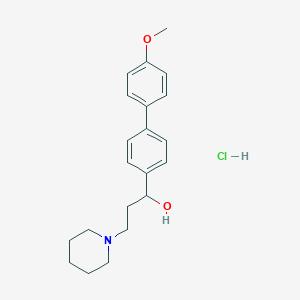
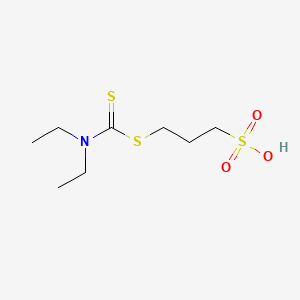
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
